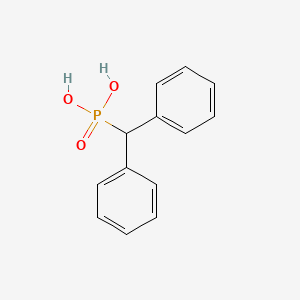Benzhydrylphosphonic Acid
CAS No.: 92025-81-5
Cat. No.: VC2315195
Molecular Formula: C13H13O3P
Molecular Weight: 248.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92025-81-5 |
|---|---|
| Molecular Formula | C13H13O3P |
| Molecular Weight | 248.21 g/mol |
| IUPAC Name | benzhydrylphosphonic acid |
| Standard InChI | InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) |
| Standard InChI Key | JDRCQIRZJMJGMW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O |
Introduction
Chemical Structure and Properties
Benzhydrylphosphonic acid is characterized by a central phosphonic acid group attached to a benzhydryl (diphenylmethyl) moiety. Its molecular structure consists of two phenyl rings connected to a carbon atom that is directly bonded to a phosphonic acid group.
Basic Identifiers and Physical Properties
Physical Characteristics
According to detailed specifications, benzhydrylphosphonic acid typically appears as a white to almost white crystalline powder. Commercial samples often have a purity of 98.0% or higher as determined by HPLC analysis and neutralization titration methods . The compound contains a tetracoordinate pentavalent phosphorus atom, which contributes to its chemical reactivity and applications in synthesis .
Synthesis Methods
Several methods have been developed for the synthesis of phosphonic acids including benzhydrylphosphonic acid. These methods range from traditional approaches to more recent green chemistry techniques.
Conventional Synthesis Pathways
The classical methods for synthesizing organophosphorus compounds including benzhydrylphosphonic acid involve the Michaelis-Arbuzov and Michaelis-Becker reactions . These reactions typically involve:
-
The Michaelis-Arbuzov reaction - Formation of a phosphonium intermediate through nucleophilic addition
-
The Michaelis-Becker reaction - Reaction of an alkali metal salt of dialkyl phosphate with an alkyl halide
Green Synthesis Approaches
Recent developments have focused on more environmentally friendly synthesis methods:
A sustainable approach for synthesizing benzyl phosphonates, which are related to benzhydrylphosphonic acid, has been reported using KI/K₂CO₃ as a catalytic system and PEG-400 as a benign solvent . This method allows reactions to proceed at room temperature with excellent selectivity and yield. The reaction mechanism likely involves:
-
Formation of benzyl iodide via a Finkelstein reaction
-
Nucleophilic displacement of iodide by the dialkyl phosphite
Lewis Acid Catalyzed Synthesis
Another efficient method for constructing C-P bonds involves Lewis-acid-catalyzed phosphorylation of alcohols. This approach uses dialkyl H-phosphonates or diarylphosphine oxides with alcohols in the presence of Lewis acid catalysts like Al(OTf)₃ . When applied to diphenylmethanol derivatives, this method can produce excellent yields of phosphorylated products.
Chemical Reactivity
The phosphonic acid functional group in benzhydrylphosphonic acid plays a dominant role in its chemical behavior and reactivity.
Hydrogen Bonding and Crystal Structure
The phosphinic function in related phosphonic acids forms strong intermolecular O—H⋯O hydrogen bonds that create chains in the crystal structure. These chains can be further cross-linked via weaker intermolecular C—H⋯O hydrogen bonds, generating two-dimensional networks in the crystal lattice . This hydrogen bonding capability contributes significantly to the compound's properties in solid state and in solution.
Acid-Base Properties
As a phosphonic acid, benzhydrylphosphonic acid exhibits acidic properties. The phosphonic acid group can undergo dissociation, making it useful in various chemical transformations and coordination chemistry. The compound can act as both a hydrogen bond donor and acceptor due to its structural features.
Applications in Materials Science and Chemistry
Benzhydrylphosphonic acid has found diverse applications across several fields of chemistry and materials science.
Synthesis of High Nuclearity Metal Clusters
One of the most notable applications of benzhydrylphosphonic acid is in the synthesis of high nuclearity iron(III) clusters. When reacted with iron triangles [Fe₃O(O₂CCMe₃)₆(H₂O)₃]Cl under solvothermal conditions, it can form nonanuclear clusters with distinctive structures .
For example, reactions with benzhydrylphosphonic acid have produced nonanuclear clusters with distorted cylindrical core structures, represented by the formula [Fe₉(O)₃(OH)₃(O₃PCHPh₂)₆(O₂CCMe₃)₆(H₂O)₉] . These clusters exhibit antiferromagnetic interactions between metal centers and have been characterized by IR spectra, elemental analysis, and single-crystal X-ray analysis.
Nanoparticle Synthesis and Surface Modification
Benzhydrylphosphonic acid plays a crucial role in the synthesis and modification of nanoparticles:
-
It can be used in the synthesis of quantum dots, nano-metals, and nano-ceramics
-
It helps control the shape and size of nanoparticles by varying specific parameters
-
It forms condensed hydrophobic monolayers when used as a coating material for nanoparticles
-
It enhances the stability of nanoparticles and improves their interaction with other substances
Recent Research Developments
Recent studies have expanded the potential applications of benzhydrylphosphonic acid and related compounds in various fields.
Oligomeric Phosphonates
Comparative Analysis with Related Compounds
To better understand benzhydrylphosphonic acid's unique properties, it is instructive to compare it with structurally related compounds.
Comparison with Other Phosphonic Acids
This comparison highlights the structural uniqueness of benzhydrylphosphonic acid, particularly the presence of two phenyl rings attached to the carbon that connects to the phosphonic acid group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume